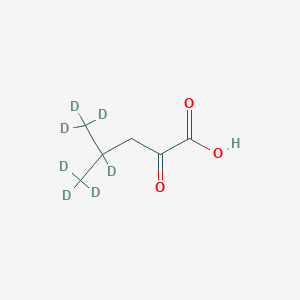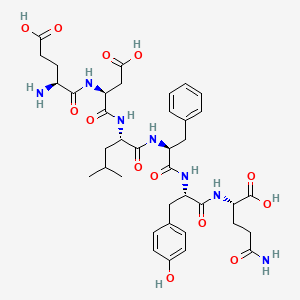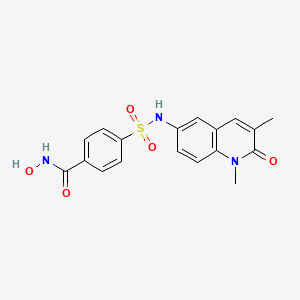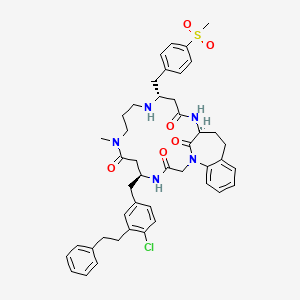
Mcl1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mcl1-IN-5 is a small molecule inhibitor specifically designed to target the myeloid cell leukemia 1 (MCL-1) protein. MCL-1 is an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family, which plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mcl1-IN-5 typically involves a multi-step process that includes the formation of key intermediates followed by their coupling and functionalization. The synthetic route often starts with the preparation of an indole derivative, which is then subjected to various chemical transformations such as halogenation, nucleophilic substitution, and cyclization to form the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Mcl1-IN-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Mcl1-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Mcl1-IN-5 is compared with other MCL-1 inhibitors such as A-1210477, AZD5991, and BRD-810:
Uniqueness of this compound: this compound stands out due to its unique chemical structure and high selectivity for MCL-1, making it a valuable tool for studying the role of MCL-1 in cancer and for developing new therapeutic strategies .
Comparison with Similar Compounds
- A-1210477
- AZD5991
- BRD-810
- Maritoclax
- UMI-77
Properties
Molecular Formula |
C45H52ClN5O6S |
|---|---|
Molecular Weight |
826.4 g/mol |
IUPAC Name |
(1S,5R,13S)-13-[[4-chloro-3-(2-phenylethyl)phenyl]methyl]-10-methyl-5-[(4-methylsulfonylphenyl)methyl]-2,6,10,14,17-pentazatricyclo[15.8.1.018,23]hexacosa-18,20,22-triene-3,11,15,26-tetrone |
InChI |
InChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36-,37+,40+/m1/s1 |
InChI Key |
QEHQHBCVCNHRGD-KHPQHOBGSA-N |
Isomeric SMILES |
CN1CCCN[C@@H](CC(=O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)N[C@H](CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C |
Canonical SMILES |
CN1CCCNC(CC(=O)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)NC(CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


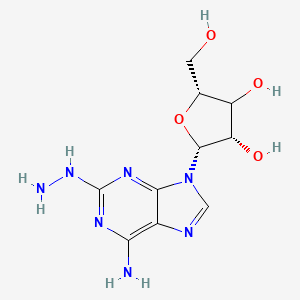
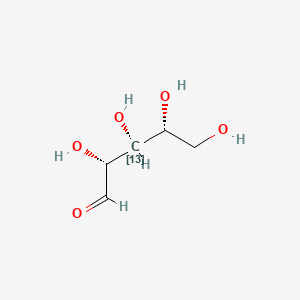
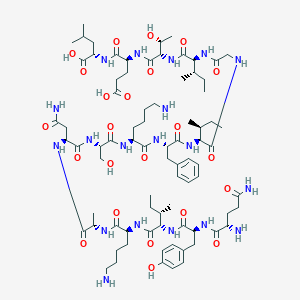

![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)


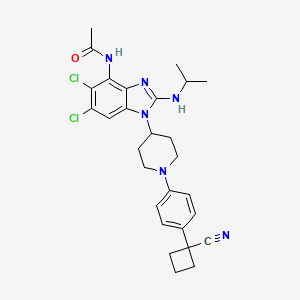

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)

